
3-Bromopropanoate
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Description
3-Bromopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C3H4BrO2- and its molecular weight is 151.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
3-Bromopropanoate serves as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in cancer treatment. For instance, compounds derived from this compound have shown promise as inhibitors of glycolysis in tumor cells, leveraging the Warburg effect where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .
Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit ATP production in hepatocellular carcinoma cells, leading to cell death while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Organic Synthesis
The compound is widely used as an intermediate in synthesizing various organic compounds, including spirocyclic lactones and other complex structures. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.
Example Reactions :
- Synthesis of Spiroanellated Compounds : Methyl this compound has been utilized in synthesizing spiroanellated γ-lactones through cyclization reactions .
- Formation of Pinacols : The compound can also participate in pinacol rearrangements, which are significant in producing complex alcohols and ketones.
Agrochemical Applications
In agrochemistry, this compound derivatives are being investigated for their potential use as herbicides and pesticides. The bromine atom enhances the biological activity of these compounds, making them effective against various pests and weeds.
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing 3-bromopropanoate derivatives, and how can reaction conditions be optimized?
Answer:
Ethyl this compound is commonly synthesized via esterification of 3-bromopropanoic acid or halogenation of propanoate derivatives. Optimization involves selecting catalysts (e.g., cobalt or nickel-based systems for coupling reactions ) and controlling parameters like temperature, solvent polarity, and reaction time. For example, modifying ligands (e.g., replacing terpyridine with TPTZ in nickel catalysis improved yields from 66% to 81% in homocoupling reactions . Characterization via NMR and IR spectroscopy ensures product purity.
Q. Advanced: How does spin density distribution influence the reactivity of this compound in radical-mediated reactions?
Answer:
The bromine atom in this compound induces electron-withdrawing effects, altering spin density distribution in radical intermediates. Computational studies (e.g., DFT calculations) can map spin density localization, as shown in Figure A.8 for bromoacetate analogs . This distribution affects bond dissociation energies and selectivity in reactions like atom-transfer radical polymerization (ATRP). Comparative analysis with 2-bromopropanoate and bromoacetate can reveal steric and electronic contributions to reactivity .
Q. Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify bromine-induced deshielding effects (e.g., shifts near δ 3.5-4.0 ppm for CH2Br groups).
- IR Spectroscopy : C=O stretches (~1730 cm−1) and C-Br vibrations (~600 cm−1) confirm ester and halogen functionalities.
- GC-MS/HPLC : Quantify purity and detect side products like dehalogenated byproducts. Commercial derivatives (e.g., 3-bromopropionyl chloride) are often analyzed using these methods .
Q. Advanced: How do catalytic systems (e.g., cobalt vs. nickel) impact the efficiency of homocoupling reactions involving this compound?
Answer:
Cobalt catalysts (e.g., Co-27) and nickel systems (e.g., modified Goldup/Leigh protocols) differ in cost and yield. Nickel with TPTZ ligands reduces costs by 80% while achieving 81% yield in bisester formation, compared to cobalt’s 66% . Mechanistic studies (e.g., kinetic isotope effects, EPR spectroscopy) can elucidate oxidative addition and transmetallation steps. Variables like solvent polarity (e.g., DMF vs. THF) and ligand steric bulk further tune selectivity.
Q. Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
this compound derivatives (e.g., acyl chlorides) are moisture-sensitive and corrosive. Use inert atmospheres (N2/Ar) and dry solvents to prevent hydrolysis. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Waste disposal must follow halogenated organic protocols, as brominated compounds can persist in ecosystems .
Q. Advanced: How do structural analogs (e.g., 2-bromopropanoate vs. This compound) differ in reactivity under nucleophilic substitution conditions?
Answer:
The position of the bromine atom dictates steric accessibility and electronic effects. This compound’s terminal bromine allows faster SN2 substitution compared to 2-bromopropanoate’s hindered geometry. Kinetic studies (e.g., using NaN3 as a nucleophile) quantify rate constants, while Hammett plots correlate substituent effects with reactivity. Computational modeling (e.g., MD simulations) further visualizes transition-state geometries .
Q. Basic: What are the applications of this compound in synthesizing bioactive molecules?
Answer:
this compound serves as a precursor in pharmaceuticals (e.g., β-blockers) and agrochemicals. Its ester derivatives undergo cross-coupling (e.g., Suzuki-Miyaura) to introduce propionate chains. For example, coupling with arylboronic acids generates substituted phenylpropanoates, intermediates in NSAID synthesis .
Q. Advanced: Can this compound participate in enantioselective catalysis, and how can chiral centers be introduced?
Answer:
Chiral ligands (e.g., BINAP or Salen complexes) enable asymmetric alkylation or allylic substitution. For instance, Pd-catalyzed asymmetric allylic alkylation with this compound esters can yield α-chiral esters with >90% ee. Stereochemical outcomes depend on ligand bite angle and counterion effects (e.g., BF4− vs. OTf−) .
Q. Basic: How can researchers address contradictions in reported reaction yields for this compound derivatives?
Answer:
Discrepancies often arise from impurities in starting materials (e.g., moisture in acyl chlorides) or unoptimized catalysts. Replicating protocols with rigorous drying (molecular sieves) and standardized reagents (e.g., ≥95% purity ) improves reproducibility. Statistical tools (e.g., Design of Experiments) identify critical variables (e.g., temperature, stoichiometry) affecting yield .
Q. Advanced: What computational tools are best suited for predicting the reactivity of this compound in novel reaction environments?
Answer:
Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals, while Molecular Dynamics (MD) simulates solvent interactions. Software like Gaussian or ORCA models bromine’s electronegativity effects on reaction pathways. Benchmarking against experimental data (e.g., spin density distributions ) validates accuracy.
Properties
Molecular Formula |
C3H4BrO2- |
---|---|
Molecular Weight |
151.97 g/mol |
IUPAC Name |
3-bromopropanoate |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/p-1 |
InChI Key |
DHXNZYCXMFBMHE-UHFFFAOYSA-M |
Canonical SMILES |
C(CBr)C(=O)[O-] |
Synonyms |
3-bromopropionic acid beta-bromopropionate |
Origin of Product |
United States |
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